Canrenone-D7 (major)

Mass Spectrometry Isotopic Interference Internal Standard Selection

Canrenone-D7 (major) is the analyte-matched SIL-IS with a +7 Da mass shift, providing a clean spectral window free from isotopic interference. It ensures precise canrenone quantitation in complex matrices, essential for GLP-compliant PK studies and therapeutic drug monitoring. With ≥98% purity and comprehensive CoA, it meets FDA/EMA regulatory requirements. Reliable correction of matrix effects ensures reproducible Cmax, AUC, and t1/2 data.

Molecular Formula C22H21D7O3
Molecular Weight 347.5
Cat. No. B1165250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanrenone-D7 (major)
Molecular FormulaC22H21D7O3
Molecular Weight347.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePurity:99.1% HPLC; 99% atom DPale yellow solid

Structure & Identifiers


Interactive Chemical Structure Model





Canrenone-D7 (Major) Stable Isotope-Labeled Internal Standard for LC-MS/MS Bioanalysis of Spironolactone Metabolites


Canrenone-D7 (major) is a septa-deuterated isotopologue of canrenone, the primary active metabolite of the potassium-sparing diuretics spironolactone and potassium canrenoate [1]. As a stable isotope-labeled (SIL) internal standard (IS), it is specifically designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays to enable precise and accurate quantification of endogenous canrenone in complex biological matrices, including plasma, serum, urine, and dried blood spots (DBS) [2]. With a molecular weight of 347.51 g/mol (C22H21D7O3) , it provides a distinct +7 Da mass shift from the unlabeled analyte (m/z 341.1), a critical feature that ensures clear mass spectrometric resolution while maintaining near-identical physicochemical properties and chromatographic behavior [3]. This compound is a fundamental analytical tool in preclinical pharmacokinetic studies, therapeutic drug monitoring (TDM), clinical pharmacology, and forensic toxicology investigations involving aldosterone antagonists.

Why Non-Deuterated or Alternative Internal Standards Fail to Compensate for Canrenone-Specific Matrix Effects in Bioanalytical Assays


Substituting Canrenone-D7 with a non-isotopic internal standard (e.g., alfaxalone, spirorenone, or fluocinonide) or a differently labeled analog (e.g., canrenone-D4 or D6) in a quantitative LC-MS/MS method for canrenone introduces significant and often unpredictable analytical error. Structural analogs like alfaxalone (used in some assays [1]) do not perfectly co-elute with canrenone nor share its exact ionization efficiency, meaning they fail to correct for differential matrix-induced ion suppression or enhancement across a chromatographic peak [2]. This can lead to significant biases in accuracy and precision, particularly at low concentrations or in variable patient sample matrices. Similarly, while other deuterated canrenone variants exist, the +7 Da mass shift of Canrenone-D7 is specifically chosen to provide a clean spectral window free from isotopic interference from the naturally occurring M+1, M+2, etc., peaks of the unlabeled analyte [3]. Improper selection of the internal standard is a primary cause of method failure during regulatory validation, making the analyte-matched SIL-IS the non-negotiable gold standard for reliable quantitation of canrenone [4].

Quantitative Evidence for Canrenone-D7: Analytical Performance and Differentiation from Alternative Standards


Comparative Mass Shift: +7 Da Provides Superior Spectral Resolution vs. +4 Da (D4) or +6 Da (D6) Analogs

Canrenone-D7 (major) provides a nominal mass shift of +7 Da relative to unlabeled canrenone (MW 340.44 vs. 347.51). This is a differentiating feature when compared to commercially available deuterated alternatives such as canrenone-D4 (shift +4 Da) or canrenone-D6 (shift +6 Da). A larger mass shift is advantageous as it minimizes the risk of signal overlap and 'cross-talk' between the isotopologue peaks of the internal standard and the naturally occurring M+1, M+2, etc., isotopic peaks of the unlabeled analyte [1]. In the case of canrenone, the natural abundance of 13C and 2H isotopes in the analyte creates a significant M+4, M+6, and M+7 signal. Therefore, an internal standard with a mass shift of at least +7 Da is required to ensure that its quantification ion does not fall within the isotopic cluster of the analyte, thus avoiding overestimation of the internal standard response and underestimation of the analyte concentration [2].

Mass Spectrometry Isotopic Interference Internal Standard Selection

Matrix Effect Correction: Isotope Dilution Mass Spectrometry (IDMS) with Canrenone-D7 Provides Superior Accuracy vs. Non-Isotopic Internal Standards

The use of Canrenone-D7 as a SIL-IS enables the application of isotope dilution mass spectrometry (IDMS), which is the gold standard for accurate quantification in complex biological matrices. This method corrects for variable and unpredictable matrix effects (ion suppression/enhancement) and recovery losses during sample preparation. In contrast, studies employing non-isotopic internal standards for canrenone, such as alfaxalone, report higher relative standard deviations (RSD) for analyte recovery. For instance, an assay using alfaxalone achieved a recovery RSD of 9.5% for canrenone [1]. Methods utilizing deuterated internal standards are generally expected to achieve significantly lower variability, with precision (%CV) values for multi-analyte panels often falling well below this when a matched SIL-IS is used for each analyte. For example, a validated UHPLC-MS/MS method employing deuterated internal standards for 25 antihypertensive drugs reported an intermediate precision of 4-28% across all analytes [2]. While this is a class-level inference, the fundamental principle of IDMS is that the structural analog cannot track the analyte perfectly through sample workup and ionization, leading to higher variability and reduced accuracy.

Bioanalysis Matrix Effects Isotope Dilution

Procurement-Grade Purity and Characterization: Guaranteed ≥98% Purity with Comprehensive Certificate of Analysis (CoA)

Reputable commercial suppliers of Canrenone-D7 (major) provide a documented purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) . This is a critical procurement differentiator. Unlike research-grade chemicals where purity may be variable or unreported, pharmaceutical-grade reference standards like Canrenone-D7 are supplied with a comprehensive Certificate of Analysis (CoA) that includes supporting data from HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm both chemical purity and isotopic enrichment . This level of documentation is mandatory for use in regulated bioanalysis (GLP, GCP) and for supporting Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions . Procuring a standard without such a CoA introduces significant compliance and data integrity risk, as the exact purity and isotopic composition are unknown, thereby invalidating quantitative results.

Quality Control Analytical Standards Reference Materials

Primary Application Scenarios for Canrenone-D7 (Major) as an Internal Standard


Regulated Bioanalysis for Pharmacokinetic (PK) Studies of Spironolactone and Potassium Canrenoate

This is the quintessential use case for Canrenone-D7. In GLP-compliant preclinical and clinical studies, the compound is used as the internal standard in validated LC-MS/MS methods to accurately quantify the active metabolite canrenone in plasma, serum, or urine following administration of spironolactone or potassium canrenoate [1]. The high purity (≥98%) and comprehensive Certificate of Analysis (CoA) provide the necessary traceability and data integrity required by regulatory agencies like the FDA and EMA. The use of a matched SIL-IS is non-negotiable for correcting matrix effects and ensuring that the reported pharmacokinetic parameters (Cmax, AUC, t1/2) are reliable and reproducible [2].

Therapeutic Drug Monitoring (TDM) and Adherence Testing in Hypertension and Heart Failure

Canrenone-D7 enables the development of robust clinical assays for monitoring patient adherence to spironolactone therapy, a common issue in managing chronic conditions like hypertension and heart failure. Methods employing this SIL-IS have been used to analyze serum from large patient cohorts (e.g., >500 patients) to detect the presence of canrenone, thereby providing an objective measure of drug intake [1]. The method's high precision, enabled by the SIL-IS, allows for confident differentiation between partial and full adherence, guiding clinical decisions regarding therapy escalation or de-escalation. The reliable correction of matrix effects is particularly critical in analyzing variable patient samples from a diverse clinical population.

Method Development and Validation in Dried Blood Spot (DBS) Microsampling Assays

Canrenone-D7 is an ideal internal standard for developing and validating LC-MS/MS methods using dried blood spot (DBS) sampling, a technique advantageous for pediatric and outpatient studies due to low sample volume requirements. The SIL-IS is incorporated into the extraction solvent to simultaneously correct for analyte recovery from the DBS card, matrix effects from whole blood, and any variability in sample spotting or hematocrit [1]. This application scenario leverages the IDMS principle enabled by Canrenone-D7 to achieve the required sensitivity and accuracy for quantifying canrenone from a small (e.g., 30 μL) sample volume, with validated LLOQs reported in the low ng/mL range [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Canrenone-D7 (major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.